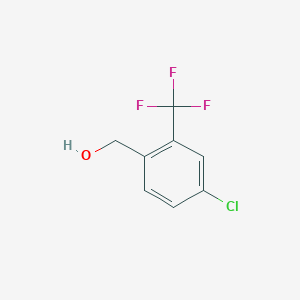

(4-Chloro-2-(trifluoromethyl)phenyl)methanol

Description

BenchChem offers high-quality (4-Chloro-2-(trifluoromethyl)phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-2-(trifluoromethyl)phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-chloro-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVUJDHCOIJRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409350 | |

| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-13-2 | |

| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 773872-13-2): Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and strategic applications of this fluorinated and chlorinated aromatic alcohol. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodologies presented.

Introduction: The Strategic Importance of Fluorinated and Chlorinated Scaffolds

The incorporation of fluorine and chlorine atoms into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The presence of a chlorine atom further influences the electronic properties and bioavailability of a molecule, making the combined chloro-trifluoromethyl phenyl motif a valuable scaffold in the synthesis of novel therapeutics.[3] (4-Chloro-2-(trifluoromethyl)phenyl)methanol serves as a versatile starting material, providing a reactive hydroxyl group for further synthetic transformations while carrying the desirable halogenated phenyl core.

Physicochemical Properties and Structural Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 773872-13-2 | [4] |

| Molecular Formula | C₈H₆ClF₃O | [4] |

| Molecular Weight | 210.58 g/mol | [4] |

| Appearance | White to light yellow powder or crystal | [5] |

| Storage | Sealed in a dry environment at room temperature | [4] |

Synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol

The most direct and efficient laboratory-scale synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is achieved through the reduction of the corresponding benzaldehyde derivative. This method is favored for its high yield and the ready availability of the starting material.

Synthetic Pathway: Reduction of an Aldehyde

The core of this synthesis is the nucleophilic addition of a hydride ion to the carbonyl carbon of 4-chloro-2-(trifluoromethyl)benzaldehyde.

Caption: Synthetic route for (4-Chloro-2-(trifluoromethyl)phenyl)methanol.

Detailed Experimental Protocol

This protocol is a self-validating system, where the successful formation of the product can be monitored and confirmed through standard analytical techniques.

Materials:

-

4-Chloro-2-(trifluoromethyl)benzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (47.9 mmol) of 4-chloro-2-(trifluoromethyl)benzaldehyde in 100 mL of anhydrous methanol.

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C. The cooling is crucial to control the exothermic reaction and prevent the formation of byproducts.[6]

-

Addition of Reducing Agent: Slowly add 2.15 g (56.8 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes. Maintaining a slow addition rate is critical to manage the reaction rate and ensure safety.[7]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.[8]

-

Quenching the Reaction: Carefully add 50 mL of deionized water to the reaction mixture to quench the excess sodium borohydride. This should be done slowly as the quenching process can be exothermic and produce hydrogen gas.

-

Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Ethyl acetate is chosen for its ability to efficiently dissolve the product while being immiscible with water.

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Filter off the magnesium sulfate and concentrate the ethyl acetate solution under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (4-Chloro-2-(trifluoromethyl)phenyl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the hydroxyl (-OH) proton. The aromatic protons will likely appear as a multiplet in the range of 7.0-8.0 ppm. The methylene protons adjacent to the hydroxyl group would be expected around 4.5-5.0 ppm, likely as a singlet or a doublet if coupled to the hydroxyl proton. The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon bearing the trifluoromethyl group showing a quartet due to C-F coupling. The methylene carbon should appear in the range of 60-70 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is expected to exhibit the following characteristic absorption bands:[5][10]

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 | O-H stretch (broad, indicative of the alcohol) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (aliphatic -CH₂-) |

| 1450-1600 | C=C stretch (aromatic ring) |

| 1100-1350 | C-F stretch (strong, from the -CF₃ group) |

| 1000-1100 | C-O stretch (alcohol) |

| 700-850 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 210.

-

Isotopic Pattern: Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the hydroxyl group (-OH), the chloromethyl group, or the trifluoromethyl group, leading to characteristic fragment ions.[2][11]

Applications in Drug Discovery and Medicinal Chemistry

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of both the chloro and trifluoromethyl groups on the phenyl ring can significantly enhance the pharmacological properties of a drug candidate.[3][12]

Role as a Synthetic Building Block

The primary utility of this compound lies in its reactive hydroxyl group, which can be readily converted into other functional groups or used as a point of attachment for building more complex molecules. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or the hydroxyl group can be displaced to introduce other functionalities.

Caption: Synthetic transformations of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.

Incorporation into Bioactive Molecules

While specific examples of marketed drugs derived directly from this starting material are not prominently documented in readily accessible literature, the 4-chloro-2-(trifluoromethyl)phenyl moiety is a key component in various biologically active compounds. Its presence is often associated with enhanced potency and improved pharmacokinetic profiles. This building block is particularly useful in the synthesis of inhibitors for various enzymes and receptors where the halogenated phenyl ring can engage in crucial binding interactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (4-Chloro-2-(trifluoromethyl)phenyl)methanol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14][15][16]

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[14][16]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its synthesis via the reduction of the corresponding aldehyde is a reliable and efficient method. The presence of both chlorine and a trifluoromethyl group on the phenyl ring imparts desirable properties to target molecules, making this compound a valuable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and safe handling is crucial for its effective utilization in research and development.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Sigma-Aldrich. (2025, May 20).

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Angene Chemical. (2025, February 11).

-

Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Journal of Biomedical Research & Environmental Sciences.

-

Reduction of 4 Chloro. (n.d.). Scribd. Retrieved from [Link]

- AK Scientific, Inc. (n.d.). (4-(Chloromethyl)phenyl)

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

- Fisher Scientific. (2023, September 1).

- BLDpharm. (n.d.). 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol.

- Benchchem. (n.d.). Synthesis of 4-(Trifluoromethyl)

- Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC.

- Royal Society of Chemistry. (2012). 4-chlorophenyl trifluoromethanesulfonate (1c)

- Benchchem. (n.d.). Application Notes and Protocols for the Use of (4-(Chloromethyl)phenyl)methanamine in Organic Synthesis.

- Xu, C., et al. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 20(13), 3933-3937.

- TCI Chemicals. (n.d.). 4-Chloro-2-(trifluoromethyl)benzoic Acid.

- Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin

- Agilent. (n.d.). Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots.

- Google Patents. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- BLDpharm. (n.d.). (4-Fluoro-2-((trifluoromethyl)thio)phenyl)methanol.

- Mass Spectrometry: Fragment

- SpectraBase. (n.d.). 4-CHLORO-2-(TRIFLUOROMETHYL)PYRIMIDINE - Optional[FTIR] - Spectrum.

- Benchchem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. Combination ATR-FTIR with Multiple Classification Algorithms for Authentication of the Four Medicinal Plants from Curcuma L. in Rhizomes and Tuberous Roots [mdpi.com]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. jelsciences.com [jelsciences.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. angenechemical.com [angenechemical.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of (4-Chloro-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a substituted aromatic alcohol of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the phenyl ring, imparts distinct electronic and steric properties that can influence molecular interactions, metabolic stability, and overall biological activity. As with any novel compound progressing through the development pipeline, a thorough understanding of its physical properties is paramount. These properties govern everything from reaction kinetics and purification strategies to formulation development and pharmacokinetic behavior.

This guide provides a comprehensive overview of the key physical characteristics of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. Recognizing that this is a specialized chemical for which extensive experimental data may not be publicly available, this document also serves as a practical manual, offering detailed, field-proven protocols for the experimental determination of these critical parameters. The causality behind experimental choices is explained, ensuring that the described methods are not just a series of steps but a self-validating system for generating reliable data.

Molecular Identity and Structure

Before delving into its physical properties, it is essential to establish the fundamental identity of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.

| Identifier | Value | Source |

| CAS Number | 773872-13-2 | [1][2][3] |

| Molecular Formula | C₈H₆ClF₃O | [1][4] |

| Molecular Weight | 210.58 g/mol | [1][4] |

| IUPAC Name | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | N/A |

Melting Point: A Gateway to Purity and Stability

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid, whereas a broad and depressed melting range often suggests the presence of impurities. For drug development professionals, the melting point also influences decisions related to handling, storage, and formulation, such as micronization and solid dosage form development.

Predicted and Comparative Data

While experimentally determined data for (4-Chloro-2-(trifluoromethyl)phenyl)methanol is not widely published, data for a related isomer, [4-(trifluoromethyl)phenyl]methanol, shows a melting point range of 22-25°C.[5] This suggests that the target compound is likely a low-melting solid or a viscous oil at room temperature.

Experimental Protocol for Melting Point Determination

The following protocol outlines the determination of the melting point range using a capillary melting point apparatus, a standard and reliable method in organic chemistry.

Methodology:

-

Sample Preparation:

-

Ensure the sample of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point.

-

Finely powder a small amount of the crystalline sample.

-

-

Capillary Tube Loading:

-

Tamp the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.

-

-

Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.

-

For an accurate measurement, heat the block at a rate of 1-2°C per minute when the temperature is within 15-20°C of the expected melting point.

-

Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has completely liquefied (the completion of melting). This range is the melting point of the compound.

-

-

Validation and Interpretation:

-

A narrow melting range (0.5-2°C) is indicative of high purity.

-

If the melting range is broad, the sample may require further purification, for example, by recrystallization or chromatography.

-

Experimental Workflow for Melting Point Determination

Boiling Point: Understanding Volatility and Distillation Behavior

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For non-volatile compounds, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures. This property is crucial for designing purification protocols, such as distillation, and for assessing the compound's volatility, which is relevant for handling and safety.

Predicted and Comparative Data

Experimental Protocol for Micro Boiling Point Determination

Given the likelihood of a high boiling point and the often-limited quantities of novel compounds, a micro boiling point determination using a Thiele tube is a suitable method.

Methodology:

-

Apparatus Setup:

-

Place a small amount (0.2-0.5 mL) of (4-Chloro-2-(trifluoromethyl)phenyl)methanol into a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end down.

-

Attach the test tube to a thermometer using a rubber band.

-

Position the thermometer and test tube assembly in a Thiele tube containing a high-boiling inert liquid (e.g., mineral oil or silicone oil) so that the heat is transferred evenly.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a microburner or a heating mantle.

-

As the temperature rises, air trapped in the capillary tube will be expelled.

-

Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the last bubble exits and the liquid just begins to enter the capillary tube, the vapor pressure of the sample is equal to the external pressure.

-

Record the temperature at this point. This is the boiling point of the liquid at the ambient atmospheric pressure.

-

-

Correction for Pressure (if necessary):

-

If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or pressure-correction formulas to estimate the boiling point at standard pressure.

-

Experimental Workflow for Micro Boiling Point Determination

Solubility: A Critical Determinant of Bioavailability and Formulation

Solubility, particularly aqueous solubility, is a critical physical property for any compound intended for biological application. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of a drug candidate. Determining solubility in various solvents is also essential for designing purification, formulation, and analytical methods.

Predicted and Comparative Data

While quantitative solubility data for (4-Chloro-2-(trifluoromethyl)phenyl)methanol is not available, its structure suggests it is likely to be poorly soluble in water and more soluble in organic solvents. The isomeric [4-(trifluoromethyl)phenyl]methanol is described as being generally limited in its water solubility but more readily soluble in common organic solvents like ethanol, methanol, and ethers.[5]

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid (4-Chloro-2-(trifluoromethyl)phenyl)methanol to a known volume of the solvent of interest (e.g., purified water, phosphate-buffered saline, ethanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved compound.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted solution using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the thermodynamic solubility of the compound in the chosen solvent at the specified temperature.

-

Experimental Workflow for Thermodynamic Solubility Determination

pKa: Ionization Behavior and its Impact on ADME Properties

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug candidate, the pKa value is critical as it determines the extent of ionization at a given pH. The ionization state of a molecule significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the charge of a molecule affects its ability to cross biological membranes.

Predicted and Comparative Data

An accurate experimental pKa for (4-Chloro-2-(trifluoromethyl)phenyl)methanol is not publicly available. The pKa of the hydroxyl group will be influenced by the electron-withdrawing effects of both the chloro and trifluoromethyl substituents on the aromatic ring.

Experimental Protocol for pKa Determination of a Poorly Soluble Compound

For compounds with low aqueous solubility, traditional potentiometric titration can be challenging. A common approach is to perform the determination in a co-solvent system and extrapolate to aqueous conditions.

Methodology:

-

Co-solvent Titration:

-

Prepare a series of solutions of (4-Chloro-2-(trifluoromethyl)phenyl)methanol at a known concentration in different ratios of an organic co-solvent (e.g., methanol or acetonitrile) and water.

-

Titrate each solution with a standardized aqueous base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.

-

Generate a titration curve (pH vs. volume of titrant added) for each co-solvent mixture.

-

-

Apparent pKa Determination:

-

From each titration curve, determine the apparent pKa (pKa') at the half-equivalence point.

-

-

Extrapolation to Aqueous pKa:

-

Plot the apparent pKa' values against the volume percentage of the organic co-solvent.

-

Extrapolate the resulting linear or polynomial regression to 0% organic co-solvent to obtain the aqueous pKa value.

-

Experimental Workflow for pKa Determination by Co-solvent Titration

Safety, Handling, and Storage

Based on data for structurally related trifluoromethylated and chlorinated benzyl alcohols, (4-Chloro-2-(trifluoromethyl)phenyl)methanol should be handled with care in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from sources of ignition.

-

Toxicology: The toxicological properties have not been fully investigated. It may be harmful by ingestion and inhalation and is likely an irritant to the eyes, skin, and respiratory tract.[4]

Conclusion

This technical guide provides a framework for understanding and determining the key physical properties of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. While comprehensive experimental data for this specific compound is sparse in the public domain, the provided protocols offer robust and validated methods for its characterization in a research and development setting. A thorough experimental determination of these properties is a critical step in unlocking the full potential of this and other novel chemical entities.

References

-

CAS Common Chemistry. (n.d.). 4-Chloro-α-(4-chlorophenyl)-α-(trifluoromethyl)benzenemethanol. Retrieved from [Link]

-

Chemsrc. (2023, September 16). (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL. Retrieved from [Link]

-

Molbase. (n.d.). 4-Chloro-2-(trifluoromethyl)benzenemethanol. Retrieved from [Link]

-

The Chemical Pro. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Retrieved from [Link]

Sources

- 1. CAS#:773872-13-2 | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | Chemsrc [chemsrc.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to (4-Chloro-2-(trifluoromethyl)phenyl)methanol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physicochemical Properties

(4-Chloro-2-(trifluoromethyl)phenyl)methanol, also known as 4-Chloro-2-(trifluoromethyl)benzyl alcohol, is a substituted aromatic alcohol. The presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The trifluoromethyl group, in particular, is a well-established bioisostere for chlorine and is known to enhance properties such as lipophilicity and binding affinity, which are critical in drug design.

Table 1: Physicochemical Properties of (4-Chloro-2-(trifluoromethyl)phenyl)methanol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClF₃O | [2][3][4] |

| Molecular Weight | 210.58 g/mol | [2][3][4] |

| CAS Number | 773872-13-2 | [2][3][4] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., THF, Ethyl Acetate, Methanol) | General chemical principles |

| SMILES Code | OCc1cc(Cl)ccc1C(F)(F)F | [4] |

| InChIKey | OYVUJDHCOIJRDO-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The most direct and reliable method for preparing (4-Chloro-2-(trifluoromethyl)phenyl)methanol is through the selective reduction of its corresponding carboxylic acid, 4-Chloro-2-(trifluoromethyl)benzoic acid. This transformation is a cornerstone of synthetic organic chemistry.

Causality of Method Selection

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent capable of reducing the carboxyl group without affecting the aromatic ring or its halogen substituents. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF), are ideally suited for this purpose. They are highly selective for carboxylic acids over other functional groups like esters and are less aggressive than agents like lithium aluminum hydride (LAH), which could potentially lead to side reactions. The workflow ensures a high-yield, clean conversion under controlled conditions.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established procedures for the reduction of substituted benzoic acids.[6]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 4-Chloro-2-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the stirred solution to 0°C using an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 2.0 eq) dropwise via the dropping funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to reflux for 1.5-3 hours.

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.

-

Extraction: Add deionized water and extract the aqueous phase with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure (4-Chloro-2-(trifluoromethyl)phenyl)methanol.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating system for quality control.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural confirmation and purity assessment.

Protocol: GC-MS Analysis

GC-MS is used to determine the purity of the sample and confirm its molecular weight.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified product in a volatile organic solvent like ethyl acetate.

-

Instrument Parameters (Representative):

-

GC Column: Standard non-polar column (e.g., HP-5MS).

-

Injector Temperature: 280°C.

-

Oven Program: Start at 50°C for 2 min, then ramp to 300°C at 10°C/min.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

-

-

Analysis: Inject the sample and analyze the resulting chromatogram for purity (peak area percentage). The mass spectrum of the main peak should correspond to the molecular ion and expected fragmentation pattern of the target compound.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Expected ¹H NMR Spectral Data (Predicted):

-

Aromatic Protons (3H): Multiplets in the range of δ 7.4-7.8 ppm. The electron-withdrawing effects of both the Cl and CF₃ groups will shift these protons downfield.

-

Methylene Protons (-CH₂OH, 2H): A singlet or doublet (if coupled to the hydroxyl proton) around δ 4.7-4.9 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet that can appear over a wide range, typically δ 1.5-2.5 ppm, and is exchangeable with D₂O.

-

-

Expected ¹³C NMR Spectral Data (Predicted):

-

Aromatic Carbons (6C): Signals between δ 125-145 ppm. The carbon attached to the CF₃ group will appear as a quartet due to C-F coupling.

-

Methylene Carbon (-CH₂OH, 1C): A signal around δ 60-65 ppm.

-

Trifluoromethyl Carbon (-CF₃, 1C): A quartet around δ 124 ppm with a large C-F coupling constant.

-

-

Expected ¹⁹F NMR Spectral Data (Predicted):

-

Trifluoromethyl Group (-CF₃, 3F): A singlet around δ -63 ppm relative to CFCl₃.

-

Application in Drug Development: A Strategic Intermediate

Substituted benzyl alcohols, particularly those bearing trifluoromethyl groups, are highly valued intermediates in the synthesis of pharmaceuticals.[9] They serve as versatile scaffolds that can be readily modified to build more complex, biologically active molecules.

Role in the Synthesis of Bioactive Molecules

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a precursor for introducing the 4-chloro-2-(trifluoromethyl)benzyl moiety into a target molecule. A primary application involves the conversion of the benzylic alcohol to a more reactive leaving group, such as a benzyl chloride or mesylate. This activated intermediate can then undergo nucleophilic substitution with a variety of nucleophiles (e.g., phenols, amines, thiols) to form ethers, amines, or thioethers, respectively.

This strategy is exemplified in the synthesis of various modern pharmaceuticals. For instance, the synthesis of the antiprotozoal drug Fexinidazole , used to treat sleeping sickness, involves the coupling of a substituted phenoxy group with a nitroimidazole core.[2][10][11] While not the exact starting material, (4-Chloro-2-(trifluoromethyl)phenyl)methanol represents the class of intermediates that, after activation, could be used in similar crucial C-O bond-forming reactions to build complex drug scaffolds.

Synthetic Pathway Example: Nucleophilic Substitution

Caption: General synthetic utility via activation and subsequent nucleophilic substitution.

The strategic incorporation of the chloro- and trifluoromethyl- substituents from this building block can significantly enhance the pharmacokinetic profile of a drug candidate, improving its metabolic stability and membrane permeability, ultimately contributing to greater efficacy.[9]

References

-

Fexinidazole. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

-

Palanisamy, U. D., & Sharma, A. (2022). Fexinidazole: All-Oral Therapy for Human African Trypanosomiasis. Encyclopedia MDPI. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Chemsrc. (n.d.). (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

- European Patent Office. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - European Patent Office - EP 3492448 B1.

-

PLOS Neglected Tropical Diseases. (n.d.). Fexinidazole – A New Oral Nitroimidazole Drug Candidate Entering Clinical Development for the Treatment of Sleeping Sickness. Retrieved from [Link]

-

PubChem. (n.d.). Fexinidazole. Retrieved from [Link]

-

MDPI. (2022, January 21). Discovery, Development, Inventions and Patent Review of Fexinidazole: The First All-Oral Therapy for Human African Trypanosomiasis. Retrieved from [Link]

- Google Patents. (n.d.). US9758488B2 - Method for preparing phenyloxymethyl-nitro-imidazole derivatives and use of same.

-

Chemsrc. (n.d.). (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL. Retrieved from [Link]

- Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.

-

PubChem. (n.d.). [4-(Chloromethyl)phenyl]methanol. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fexinidazole - Wikipedia [en.wikipedia.org]

- 3. Fexinidazole | C12H13N3O3S | CID 68792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 773872-13-2|(4-Chloro-2-(trifluoromethyl)phenyl)methanol|BLD Pharm [bldpharm.com]

- 5. CAS#:773872-13-2 | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | Chemsrc [chemsrc.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Fexinidazole for Human African Trypanosomiasis, the Fruit of a Successful Public-Private Partnership - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Introduction of Fexinidazole_Chemicalbook [chemicalbook.com]

- 11. encyclopedia.pub [encyclopedia.pub]

Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols

An In-depth Technical Guide to 4-Chloro-2-(trifluoromethyl)benzyl alcohol: Structure, Synthesis, and Application

Abstract

4-Chloro-2-(trifluoromethyl)benzyl alcohol (CAS No: 773872-13-2) is a highly functionalized aromatic alcohol of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] The strategic placement of a chloro and a trifluoromethyl group on the benzyl scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers, scientists, and drug development professionals.

The incorporation of fluorine and fluorine-containing moieties, such as the trifluoromethyl (-CF3) group, is a cornerstone of modern drug design.[2] The -CF3 group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile by enhancing metabolic stability, increasing lipophilicity, and modulating receptor binding affinity.[3] When combined with a chlorine atom, which also influences electronic properties and provides a vector for further chemical modification through cross-coupling reactions, the resulting scaffold becomes a powerful tool for chemical synthesis.[4] 4-Chloro-2-(trifluoromethyl)benzyl alcohol embodies this principle, serving as a critical building block for creating new chemical entities with tailored biological and material properties.

Molecular Structure and Physicochemical Properties

The core of the molecule is a benzene ring substituted with a hydroxymethyl (-CH2OH) group, a chlorine atom at the C4 position (para), and a trifluoromethyl group at the C2 position (ortho). The strong electron-withdrawing nature of both substituents significantly influences the molecule's reactivity and properties.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | - |

| CAS Number | 773872-13-2 | |

| Molecular Formula | C₈H₆ClF₃O | |

| Molecular Weight | 210.58 g/mol | - |

| Appearance | White to off-white solid (Predicted) | [5] |

Spectroscopic Characterization: An Analytical Fingerprint

While a definitive spectrum for this specific isomer is not publicly cataloged, its spectroscopic characteristics can be accurately predicted based on fundamental principles and data from analogous structures.[6][7]

-

¹H NMR: The aromatic region is expected to show a complex multiplet system for the three protons due to their distinct chemical environments and coupling interactions. The benzylic protons (-CH₂OH) would appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton (-OH) will present as a broad singlet.

-

¹³C NMR: The spectrum would display eight distinct carbon signals. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing substituents.

-

¹⁹F NMR: A sharp singlet is expected, as there are no neighboring fluorine or hydrogen atoms to cause splitting.

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Synthesis and Purification

The most direct and industrially viable route to 4-Chloro-2-(trifluoromethyl)benzyl alcohol is the chemical reduction of its corresponding carboxylic acid, 4-Chloro-2-(trifluoromethyl)benzoic acid.

Retrosynthetic Analysis

The primary disconnection is at the C-O bond of the alcohol, identifying the aldehyde or carboxylic acid as the immediate precursor. The reduction of the carboxylic acid is often preferred for its stability and commercial availability.

Experimental Protocol: Reduction via Borane Complex

This protocol is adapted from a validated procedure for a structurally similar isomer and represents a reliable method for synthesis.[5]

Step 1: Reaction Setup

-

In a 1L three-neck flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-Chloro-2-(trifluoromethyl)benzoic acid (50g, 0.22 mol) and 500 mL of anhydrous tetrahydrofuran (THF).

-

Stir the mixture in an ice bath at 0°C to form a solution.

Step 2: Addition of Reducing Agent

-

Under a nitrogen atmosphere, slowly add borane-tetrahydrofuran complex (1.0 M in THF, 440 mL, 0.44 mol) dropwise to the flask, maintaining the internal temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for approximately 2 hours, monitoring the reaction progress by TLC.

Step 3: Quenching and Workup

-

Once the reaction is complete, cool the flask back to 0°C in an ice bath.

-

Slowly and carefully add 6N HCl dropwise to quench the excess borane complex until gas evolution ceases.

-

Add 500 mL of water and transfer the mixture to a separatory funnel.

Step 4: Extraction and Purification

-

Extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4-Chloro-2-(trifluoromethyl)benzyl alcohol.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Chloro-2-(trifluoromethyl)benzyl alcohol.

Chemical Reactivity and Mechanistic Considerations

The reactivity is dominated by the hydroxyl group and the electronically modified aromatic ring.

Reactivity of the Hydroxyl Group

The primary alcohol is a versatile functional handle that readily participates in several key transformations:

-

Oxidation: Can be oxidized to 4-chloro-2-(trifluoromethyl)benzaldehyde or further to the corresponding benzoic acid using standard oxidizing agents (e.g., PCC, PDC, or TEMPO).

-

Esterification: Reacts with carboxylic acids or acid chlorides to form esters.

-

Conversion to Halide: The hydroxyl group can be substituted with a halogen. For instance, reaction with thionyl chloride (SOCl₂) provides a reliable route to 4-chloro-2-(trifluoromethyl)benzyl chloride.[8]

Reactivity of the Aromatic Ring

The aromatic ring is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing inductive effects (-I) of both the -CF₃ and -Cl substituents.[3] The trifluoromethyl group is a strong meta-director, while the chlorine atom is an ortho, para-director. The combined influence makes electrophilic substitution challenging and regioselectively complex. However, the chlorine atom can serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular frameworks.

Reactivity Map

Caption: Key reactive sites of 4-Chloro-2-(trifluoromethyl)benzyl alcohol.

Applications in Drug Discovery and Advanced Synthesis

The primary utility of this molecule is as a sophisticated building block. Its structure is not typically a final active pharmaceutical ingredient (API) but rather a key intermediate used to introduce the 4-chloro-2-(trifluoromethyl)phenyl moiety into a larger target molecule.

Case Study Application: A structurally related isomer, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, is an intermediate in the synthesis of cholesterol ester transfer protein (CETP) inhibitors.[5] In a similar fashion, 4-Chloro-2-(trifluoromethyl)benzyl alcohol can be used in Suzuki coupling reactions. After converting the alcohol to a benzyl bromide or chloride, it can be coupled with a suitable boronic acid to construct complex biaryl systems, which are common motifs in pharmaceuticals. The specific substitution pattern of the chloro and trifluoromethyl groups provides a unique steric and electronic signature that can be exploited to fine-tune the biological activity and pharmacokinetic properties of the final drug candidate.

Safety and Handling

As with all laboratory chemicals, 4-Chloro-2-(trifluoromethyl)benzyl alcohol should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

4-Chloro-2-(trifluoromethyl)benzyl alcohol is more than a simple substituted alcohol; it is a strategically designed building block for modern chemical synthesis. The combination of its reactive hydroxyl group and the electronically tuned aromatic ring makes it an invaluable intermediate for developing novel pharmaceuticals and advanced materials. Understanding its synthesis, reactivity, and spectroscopic properties is essential for any scientist looking to leverage its unique characteristics in their research and development programs.

References

- Chemical Intermediates Explained: The Versatility of 4-Chloro-2-fluorobenzyl Alcohol. (2026). Vertex AI Search.

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.). Supporting information. Department of Chemistry and Biochemistry, Texas Tech University.

- 4-(Trifluoromethyl)benzyl alcohol 349-95-1. (n.d.). Guidechem.

- What is the synthesis method of 2-Chloro-5-(trifluoromethyl)benzyl alcohol?. (n.d.). Guidechem.

- Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.).

- 4-(Trifluoromethyl)benzyl alcohol. (n.d.). Chem-Impex.

- 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol | C8H5ClF4O. (n.d.). PubChem.

- Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. (n.d.).

- Supporting Inform

- 773872-13-2 Cas No. | 4-Chloro-2-(trifluoromethyl)benzyl alcohol. (n.d.).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online. (n.d.). Thermo Scientific Alfa Aesar.

- Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol. (n.d.).

- Chemical Properties of 4-Chlorobenzyl alcohol (CAS 873-76-7). (n.d.). Cheméo.

- US6462242B1 - Process for preparing benzyl alcohols and their use. (n.d.).

- CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol. (n.d.).

- Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (n.d.).

- 4-(Trifluoromethyl)benzyl alcohol. (n.d.). NIST WebBook.

- 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central.

- (PDF) Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (n.d.).

- Examples of drug molecules with a benzyl alcohol motif. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. 2-(Trifluoromethyl)benzyl alcohol(346-06-5) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

solubility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in organic solvents

An In-depth Technical Guide to the Solubility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (4-chloro-2-(trifluoromethyl)phenyl)methanol, a key intermediate in pharmaceutical and agrochemical synthesis. The document is intended for researchers, scientists, and professionals in drug development and materials science. It delves into the molecular characteristics influencing solubility, provides a theoretical framework for solvent selection, and outlines a detailed experimental protocol for solubility determination. The guide emphasizes a first-principles approach, enabling users to make informed decisions for process development, formulation, and crystallization studies.

Introduction: Understanding the Molecular Landscape

(4-Chloro-2-(trifluoromethyl)phenyl)methanol (MW: 210.58 g/mol , Formula: C₈H₆ClF₃O) is a multifaceted molecule whose solubility is dictated by a confluence of functional groups with distinct electronic and steric properties. A thorough understanding of these intramolecular forces is paramount to predicting and manipulating its behavior in various organic solvents.

-

The Trifluoromethyl Group (-CF₃): This moiety is a strong electron-withdrawing group, significantly influencing the electron density of the aromatic ring. Its presence increases the lipophilicity of the molecule. The high electronegativity of fluorine atoms allows for unique intermolecular interactions, including weak hydrogen bonds with suitable donors and the "fluorous effect," which can promote self-aggregation or preferential solvation by fluorinated solvents.[1]

-

The Chloro Group (-Cl): The chloro substituent further enhances the lipophilicity and contributes to the molecule's overall polarity. It can participate in dipole-dipole interactions and halogen bonding.

-

The Hydroxymethyl Group (-CH₂OH): This group is the primary site for hydrogen bonding, acting as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). This functionality imparts a degree of polarity to the molecule and is a critical determinant of its solubility in protic solvents.

-

The Aromatic Ring: The phenyl ring provides a nonpolar surface area, contributing to van der Waals interactions and potential π-π stacking. The interplay of the electron-withdrawing trifluoromethyl group and the chloro group with the aromatic system creates a complex electrostatic potential surface.

The solubility of (4-chloro-2-(trifluoromethyl)phenyl)methanol is therefore a delicate balance between the polar, hydrogen-bonding capacity of the hydroxymethyl group and the lipophilic character of the substituted aromatic ring.

Theoretical Framework for Solvent Selection

The principle of "like dissolves like" provides a foundational, albeit simplified, approach to solvent selection. A more nuanced strategy involves considering the specific intermolecular interactions that can occur between the solute and the solvent.

Table 1: Predicted Solubility of (4-Chloro-2-(trifluoromethyl)phenyl)methanol in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the solvent can readily form hydrogen bonds with the hydroxymethyl group of the solute. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group. Their polarity can also accommodate the dipole moment of the solute. |

| Nonpolar Solvents | Hexanes, Toluene, Dichloromethane | Low to Moderate | Limited capacity for hydrogen bonding. Solubility will be primarily driven by van der Waals forces and dipole-dipole interactions (in the case of dichloromethane and toluene). |

| Fluorinated Solvents | Trifluoroethanol, Hexafluoroisopropanol | Potentially High | The "fluorous effect" may lead to favorable interactions between the solvent and the trifluoromethyl group of the solute. |

A systematic approach to solvent screening is recommended, starting with a diverse set of solvents from different classes.

Experimental Determination of Solubility

A robust and reproducible experimental protocol is essential for accurately quantifying the solubility of (4-chloro-2-(trifluoromethyl)phenyl)methanol. The isothermal slurry method is a widely accepted technique for this purpose.

Materials and Equipment

-

(4-Chloro-2-(trifluoromethyl)phenyl)methanol (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of (4-chloro-2-(trifluoromethyl)phenyl)methanol to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the slurries for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

-

Prepare a calibration curve using standard solutions of known concentrations of (4-chloro-2-(trifluoromethyl)phenyl)methanol.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the specific solvent at the experimental temperature, typically expressed in mg/mL or mol/L.

-

Self-Validating System and Best Practices

-

Equilibrium Confirmation: To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility should be constant at the later time points.

-

Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or PXRD) to confirm that no phase transformation or solvate formation has occurred during the experiment.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility of the results.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility

-

Temperature: The solubility of most solids in organic solvents increases with temperature.[3] For processes like crystallization, understanding the temperature dependence of solubility is crucial for optimizing yield and purity.

-

Solvent Polarity: As discussed, a good match between the polarity of the solvent and the solute is generally favorable for higher solubility.

-

Hydrogen Bonding: The ability of a solvent to engage in hydrogen bonding with the hydroxymethyl group of (4-chloro-2-(trifluoromethyl)phenyl)methanol is a primary driver of solubility.

-

Presence of Impurities: The presence of impurities in either the solute or the solvent can affect the measured solubility.

Safety Considerations

(4-Chloro-2-(trifluoromethyl)phenyl)methanol should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. Organic solvents are often flammable and may have specific health hazards; always handle them with appropriate precautions.

Conclusion

The solubility of (4-chloro-2-(trifluoromethyl)phenyl)methanol in organic solvents is a complex interplay of its structural features and the properties of the solvent. A systematic approach, combining theoretical considerations with robust experimental determination, is essential for accurately characterizing its solubility profile. The information presented in this guide provides a framework for researchers to understand, predict, and experimentally determine the solubility of this important chemical intermediate, thereby facilitating its effective use in research and development.

References

- Babu, R., & Vangala, V. R. (2012). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm, 14(1), 89-98. DOI: 10.1039/C2CE06254B

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

LibreTexts. (2022). 3.3: Choice of Solvent. In Chemistry LibreTexts. Retrieved from [Link]

-

World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of (4-Chloro-2-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry and Safety of a Key Building Block

(4-Chloro-2-(trifluoromethyl)phenyl)methanol, a halogenated benzyl alcohol derivative, represents a critical structural motif in the synthesis of advanced pharmaceutical and agrochemical compounds. Its unique combination of a chloro- and a trifluoromethyl- group on the phenyl ring imparts specific electronic properties that are highly valuable in medicinal chemistry for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and can significantly enhance metabolic stability and binding affinity.

However, the very features that make this compound a potent synthetic intermediate also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide is designed to provide drug development professionals and researchers with a comprehensive understanding of the safety considerations, handling procedures, and emergency responses associated with (4-Chloro-2-(trifluoromethyl)phenyl)methanol, ensuring its effective and safe utilization in the laboratory.

Physicochemical and Toxicological Profile

A comprehensive understanding of the chemical's properties is the foundation of a robust safety protocol. While a complete, officially published Safety Data Sheet (SDS) for (4-Chloro-2-(trifluoromethyl)phenyl)methanol (CAS No. 773872-13-2) is not widely available, we can extrapolate a likely safety profile based on its structural analogues.

Table 1: Physicochemical Properties of (4-Chloro-2-(trifluoromethyl)phenyl)methanol and Analogues

| Property | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | [3-Fluoro-5-(trifluoromethyl)phenyl]methanol (Analogue) | (4-(Chloromethyl)phenyl)methanol (Analogue) |

| CAS Number | 773872-13-2[1] | 184970-29-4[2] | 16473-35-1[3] |

| Molecular Formula | C8H6ClF3O | C8H6F4O[2] | C8H9ClO[3] |

| Molecular Weight | ~210.58 g/mol | ~194.13 g/mol [2] | 156.61 g/mol [3] |

| Physical State | Likely a solid | Not specified | Solid[3] |

| Melting Point | Not available | Not available | 59-63°C[3] |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Expected to be soluble in organic solvents. | Not specified | Not available |

Hazard Identification and GHS Classification (Anticipated)

Based on the hazard profiles of structurally similar compounds, (4-Chloro-2-(trifluoromethyl)phenyl)methanol is anticipated to be classified under the Globally Harmonized System (GHS) as follows. It is crucial to handle this compound as if it possesses these hazards until a definitive classification is available.

Table 2: Anticipated GHS Classification

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation[2] |

Note: These classifications are extrapolated from the GHS classification of [3-Fluoro-5-(trifluoromethyl)phenyl]methanol and other similar halogenated benzyl alcohols.[2][3]

Core Safety Directives: A Risk-Based Approach

A proactive and informed approach to safety is paramount when working with (4-Chloro-2-(trifluoromethyl)phenyl)methanol. The following directives are designed to mitigate risks at every stage of the experimental workflow.

Engineering Controls: The First Line of Defense

All manipulations of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, including weighing, transferring, and reaction setup, must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[4] The fume hood should have a continuous and verifiable airflow.

Personal Protective Equipment (PPE): The Essential Barrier

A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[4]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4]

-

Body Protection: A flame-retardant lab coat, fully buttoned, is required. Full-length pants and closed-toe shoes are also mandatory.[4]

Caption: Personal Protective Equipment (PPE) Workflow.

Experimental Protocols: From Benchtop to Waste

Safe Handling and Use

-

Preparation: Before handling the compound, ensure that the chemical fume hood is on and the sash is at the appropriate height. Clear the workspace of any unnecessary equipment or chemicals.

-

Weighing and Transfer:

-

Weigh the solid compound in a tared container within the fume hood.

-

Use a spatula for transfers to minimize dust generation.

-

If preparing a solution, add the solid to the solvent slowly to avoid splashing.

-

-

Reaction Monitoring:

-

Ensure all reaction vessels are properly clamped and secured.

-

If heating is required, use a controlled heating mantle and monitor the reaction temperature closely.

-

-

Post-Reaction Work-up:

-

Quench the reaction carefully in the fume hood.

-

Perform extractions and other work-up procedures within the fume hood.

-

Storage Requirements

-

Store (4-Chloro-2-(trifluoromethyl)phenyl)methanol in a tightly sealed, properly labeled container.

-

The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[4]

-

Store in a locked cabinet or a designated area for hazardous chemicals.[3]

Spill and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

-

Evacuate: Immediately evacuate the area and alert nearby personnel.

-

Isolate: If safe to do so, prevent the spill from spreading by using absorbent materials.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Do not attempt to clean up the spill without the appropriate PPE.

-

Clean-up: For small spills, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste. For large spills, contact your institution's environmental health and safety department.

Caption: Spill Response Workflow.

First-Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]

-

Skin Contact: In case of skin contact, immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact: In case of eye contact, immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Disposal of Waste

All waste containing (4-Chloro-2-(trifluoromethyl)phenyl)methanol, including unused product, contaminated materials, and reaction byproducts, must be disposed of as hazardous waste.

-

Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[5]

-

Labeling: The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[5]

-

Collection: Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.[5]

Conclusion: A Commitment to Safety and Scientific Integrity

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is a valuable tool in the arsenal of the medicinal chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can unlock its synthetic potential while ensuring a safe and secure laboratory environment. This guide serves as a foundational document to be integrated into your institution's broader safety framework, promoting a culture of safety-conscious research and development.

References

-

(4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | 773872-13-2. (n.d.). Chemsrc. Retrieved January 21, 2026, from [Link]

-

[3-Fluoro-5-(trifluoromethyl)phenyl]methanol. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

A Comprehensive Technical Guide to (4-Chloro-2-(trifluoromethyl)phenyl)methanol for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a key building block in modern medicinal chemistry. We will explore its commercial availability, synthesis, quality control, applications in drug discovery, and essential safety protocols, offering field-proven insights for researchers and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, has become a cornerstone of contemporary drug design.[1][2] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1] When combined with other functionalities, such as the chloro group in (4-Chloro-2-(trifluoromethyl)phenyl)methanol, these building blocks become powerful tools for fine-tuning the biological activity and physicochemical characteristics of drug candidates. This guide focuses on providing a comprehensive technical overview of (4-Chloro-2-(trifluoromethyl)phenyl)methanol, a versatile reagent in the synthesis of novel therapeutics.

Commercial Availability and Procurement

(4-Chloro-2-(trifluoromethyl)phenyl)methanol is available from various chemical suppliers, typically synthesized for research and development purposes. When procuring this reagent, it is crucial to consider purity, available quantities, and lead times, as these factors can significantly impact experimental timelines and outcomes.

Below is a summary of representative commercial sources for (4-Chloro-2-(trifluoromethyl)phenyl)methanol and structurally similar compounds, which can also be valuable in comparative studies.

| Supplier | Product Name | CAS Number | Purity | Available Quantities | Typical Lead Time |

| BLDpharm | (4-Chloro-2-(trifluoromethyl)phenyl)methanol | 773872-13-2 | Not specified | Inquire | Inquire |

| Fluorochem | (4-Chloro-3-(trifluoromethoxy)phenyl)methanol | 886500-89-6 | >97% | 5g, 25g | Stock dependent (UK, Germany, China) |

| Sigma-Aldrich | 4-Chloro-3-(trifluoromethoxy)benzyl alcohol | 886500-89-6 | 97% | 1g, 5g, 10g, 25g | Ships in 14 days (Aldrich Partner) |

| Tokyo Chemical Industry (TCI) | [4-(Trifluoromethoxy)phenyl]methanol | 1736-74-9 | >95.0% (GC) | 5g, 25g | 2-3 Business Days |

| Thermo Scientific | (4-chlorophenyl)methanol | 873-76-7 | 97% | 10g | Inquire |

Note: Availability, pricing, and lead times are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Quality Control: A Validated Approach

The synthesis of (4-Chloro-2-(trifluoromethyl)phenyl)methanol is most commonly achieved through the reduction of its corresponding benzoic acid, 4-Chloro-2-(trifluoromethyl)benzoic acid. This precursor is commercially available from suppliers such as TCI with a purity of >98.0% (GC). The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis, and several reliable methods can be employed.

Proposed Synthesis Workflow

The following diagram illustrates a robust and scalable workflow for the synthesis and quality control of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.

Caption: A typical workflow for the synthesis and quality control of (4-Chloro-2-(trifluoromethyl)phenyl)methanol.

Detailed Experimental Protocol

This protocol describes the reduction of 4-Chloro-2-(trifluoromethyl)benzoic acid using Lithium Aluminum Hydride (LiAlH4), a powerful and efficient reducing agent for this transformation.

Materials:

-

4-Chloro-2-(trifluoromethyl)benzoic acid

-

Lithium Aluminum Hydride (LiAlH4)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl Acetate

-

Saturated Sodium Sulfate (Na2SO4) solution

-

Distilled Water

-

15% Sodium Hydroxide (NaOH) solution

-

Silica Gel for column chromatography

-